1,4-diphenyl-1H-pyrazol-5-amine
Overview
Description
1,4-diphenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives and Chemical Reactions
Development of Pyrazolo[3,4-b]pyridine-5-Carboxamide Derivatives : A study by Shaabani et al. (2009) demonstrated a one-pot four-component reaction involving 1,3-diphenyl-1H-pyrazol-5-amine to produce a new class of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This process occurs under mild conditions and yields promising results (Shaabani et al., 2009).
Synthesis of 3,5-Diphenyl-1H-Pyrazole Derivatives : In 1990, Younes, Atta, and Metwally described reactions involving 6-amino-5-cyano-3-methyl-1,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole, leading to the synthesis of various novel pyrazole derivatives (Younes, Atta, & Metwally, 1990).
Reductive Amination and Antimicrobial Screening : Bawa, Ahmad, and Kumar (2011) explored the reductive amination of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, yielding diphenyl pyrazolylmethylanilines. These compounds exhibited significant antifungal activity, highlighting their potential in antimicrobial applications (Bawa, Ahmad, & Kumar, 2011).
Synthesis of Pyrazolo[3,4-b]pyridine Products : Ghaedi et al. (2015) achieved an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates through condensation of pyrazole-5-amine derivatives. This method is useful for preparing N-fused heterocycle products (Ghaedi et al., 2015).
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines : Yen et al. (2017) developed a novel one-flask synthesis method for pyrazolo[3,4-d]pyrimidines using 5-aminopyrazoles. This method involved Vilsmeier amidination and imination reactions, paving the way for efficient synthesis of these compounds (Yen et al., 2017).
Antimicrobial Activity of Pyrazole Derivatives : Braibante et al. (2007) prepared a series of 1,5-diphenyl-1H-pyrazol-3-amines, demonstrating their antimicrobial activity through bioautography tests. These findings highlight the potential of these compounds in antimicrobial research (Braibante et al., 2007).
Synthesis and Antiviral Activity : Tantawy et al. (2012) synthesized 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles and evaluated their antiviral activity. Their research contributes to the understanding of the antiviral potential of these compounds (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Catalysts and Chemical Interactions
Palladium-Catalyzed Asymmetric Allylic Amination : Togni et al. (1996) explored the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination. This study contributes to the field of catalysis, demonstrating the effectiveness of pyrazole derivatives in complex chemical reactions (Togni et al., 1996).
Zinc(II) Carboxylate Complexes as Catalysts : Matiwane, Obuah, and Darkwa (2020) reported the formation of (pyrazolylethyl-amine)zinc(II) carboxylate complexes, which were effective as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research highlights the role of pyrazole-based compounds in catalysis (Matiwane, Obuah, & Darkwa, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,4-Diphenyl-1H-pyrazol-5-amine is a pyrazole derivative . Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of these compounds are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It’s known that pyrazole derivatives interact with their targets and cause changes that inhibit the growth and proliferation of the parasites . For instance, some pyrazole derivatives have shown to inhibit the enzyme monoamine oxidase , which could be one of the mechanisms involved.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycle of the parasites. By inhibiting key enzymes or disrupting essential processes, the compound can prevent the parasites from multiplying and spreading . .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases and potentially contributes to their treatment .
Properties
IUPAC Name |
2,4-diphenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-14(12-7-3-1-4-8-12)11-17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWIUGFQFNQLNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327866 | |
Record name | 2,4-diphenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666622 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108719-40-0 | |
Record name | 2,4-diphenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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